Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a compound that falls within the category of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry due to their presence in various biologically active compounds and potential as building blocks for the synthesis of amino alcohols and polyamines.
Synthesis Analysis
The synthesis of related azetidine compounds has been explored in several studies. For instance, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, was synthesized from an acetonide protected aziridine through acid-catalyzed hydrolysis followed by glycol cleavage . Another study reported the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate through a [3+2] cycloaddition reaction, highlighting the versatility of azetidine derivatives in constructing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex and is often confirmed through various spectroscopic methods. For example, the structure of the novel 1,3-selenazole derivative of azetidine was confirmed by detailed NMR spectroscopic experiments, HRMS, and elemental analysis . These techniques are crucial for establishing the identity and purity of synthesized azetidine compounds.
Chemical Reactions Analysis
Azetidine and its derivatives participate in a variety of chemical reactions. Silylmethyl-substituted aziridine and azetidine, for example, reacted efficiently with nitriles and carbonyl substrates to generate products such as imidazoline, oxazolidine, and tetrahydropyrimidine. The azetidine also rearranged to the pyrrolidine skeleton under certain conditions, demonstrating the reactivity and versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their functional groups and molecular structure. While specific data on tert-butyl 3-(methylamino)azetidine-1-carboxylate is not provided, related compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been synthesized, providing a convenient entry point to novel compounds and allowing exploration of chemical space complementary to piperidine ring systems . The properties of these compounds can be tailored through selective derivatization on the azetidine and cyclobutane rings.
Scientific Research Applications
Application 1: Synthesis of Azaspiro [3.4]octanes
- Summary of the Application : Tert-butyl 3-(methylamino)azetidine-1-carboxylate is used as a building block in the synthesis of azaspiro [3.4]octanes .
- Methods of Application : This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
Application 2: Synthesis of Protected 3-Haloazetidines
- Summary of the Application : Tert-butyl 3-(methylamino)azetidine-1-carboxylate is used in the synthesis of protected 3-haloazetidines, which are widely used and versatile building blocks in medicinal chemistry .
- Methods of Application : These intermediates have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .
- Results or Outcomes : These intermediates were subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .
Application 3: Preparation of Janus Kinase 3 (JAK3) Inhibitors
- Summary of the Application : This compound is used in the preparation of Janus kinase 3 (JAK3) inhibitors . JAK3 is a target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .
Application 4: Preparation of HCV Protease Inhibitors
- Summary of the Application : This compound is used in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .
Application 5: Preparation of Novel Aminoglycoside Compounds
- Summary of the Application : This compound is used in the preparation of novel aminoglycoside compounds with antibacterial activity .
Application 6: Preparation of Bicyclic Azacyclobenzylamine Derivatives
- Summary of the Application : This compound is used in the preparation of bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .
properties
IUPAC Name |
tert-butyl 3-(methylamino)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRBSEYIEDTNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963394 | |
Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(methylamino)azetidine-1-carboxylate | |
CAS RN |
454703-20-9 | |
Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-(methylamino)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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